molecular formula C12H17N B3168675 (2-Phenylpropyl)(prop-2-en-1-yl)amine CAS No. 932154-41-1

(2-Phenylpropyl)(prop-2-en-1-yl)amine

Cat. No.: B3168675
CAS No.: 932154-41-1
M. Wt: 175.27 g/mol
InChI Key: OZIGWMJEBFDCNQ-UHFFFAOYSA-N
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Description

(2-Phenylpropyl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C12H17N. It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to an allylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylpropyl)(prop-2-en-1-yl)amine typically involves the reaction of 2-phenylpropylamine with an allyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the amine group attacks the allyl halide, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylpropyl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenylpropyl)(prop-2-en-1-yl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Phenylpropyl)(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylpropyl)(prop-2-en-1-yl)amine is unique due to its combination of a phenylpropyl group and an allylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-phenyl-N-prop-2-enylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-9-13-10-11(2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIGWMJEBFDCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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